molecular formula C8H7NO2S2 B13043591 Ethyl thieno[2,3-D]thiazole-2-carboxylate

Ethyl thieno[2,3-D]thiazole-2-carboxylate

Cat. No.: B13043591
M. Wt: 213.3 g/mol
InChI Key: YQSOMSAXHIVCIN-UHFFFAOYSA-N
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Description

Ethyl thieno[2,3-d]thiazole-2-carboxylate (CAS 2386686-46-8) is a high-value heterocyclic building block primarily utilized in medicinal chemistry and anticancer research. This compound features a fused thieno[2,3-d]thiazole core, a scaffold recognized for its significant pharmacological potential. The ethyl carboxylate group serves as a versatile handle for further synthetic modification, allowing researchers to generate diverse libraries of complex molecules for biological screening . The primary research value of this compound lies in its role as a precursor to more complex, biologically active heterocycles. Scientific literature indicates that the thieno[2,3-d]thiazole and related fused systems are efficient scaffolds in drug discovery, particularly in the development of anticancer agents . These structures are often explored for their ability to inhibit critical cancer-related kinases. For instance, structurally similar thieno[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of protein kinases such as the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K), which are compelling targets in cancers of the breast, lung, and colon . The mechanism of action for these advanced derivatives typically involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting downstream signaling pathways that drive cancer cell proliferation and survival . This product is intended for research purposes as a key synthetic intermediate. Researchers employ it to construct novel molecules for in vitro and in silico studies, including cytotoxicity profiling, enzymatic inhibition assays, and molecular docking simulations to predict binding modes and affinity . Intended Use & Disclaimer: This product is labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

Molecular Formula

C8H7NO2S2

Molecular Weight

213.3 g/mol

IUPAC Name

ethyl thieno[2,3-d][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C8H7NO2S2/c1-2-11-8(10)7-9-6-5(13-7)3-4-12-6/h3-4H,2H2,1H3

InChI Key

YQSOMSAXHIVCIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl thieno[2,3-D]thiazole-2-carboxylate typically involves the reaction of ethyl 2-mercaptoacetate with 4-chlorothiazole-5-carbaldehyde. This reaction proceeds through a condensation mechanism, forming the thiazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials. Purification of the product is achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl thieno[2,3-D]thiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Ethyl thieno[2,3-D]thiazole-2-carboxylate and its derivatives have demonstrated promising antimicrobial properties. Research has shown that these compounds exhibit activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Study:
In a study evaluating the antimicrobial efficacy of several thiazole derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating moderate activity compared to standard antibiotics such as penicillin .

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. It has shown activity against various cancer cell lines, including leukemia and melanoma. The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest.

Case Study:
A derivative of this compound was tested on non-small cell lung cancer cells, resulting in a GI50 value of 1.95 µM. This suggests that the compound is effective at inhibiting cancer cell proliferation at low concentrations .

Activity Type Target Organisms/Cells MIC/GI50 Values
AntimicrobialE. coli, S. aureus32 µg/mL
AnticancerNon-small cell lung cancer1.95 µM
AntiviralSARS-CoV, Influenza AEC50 = 1.7 µM

Additional Applications

3. Antiviral Activity
Recent studies have indicated that this compound derivatives possess antiviral properties against viruses such as SARS-CoV and influenza A. The compounds inhibit viral replication through interference with viral entry mechanisms.

Case Study:
In vitro testing revealed that specific derivatives had an effective concentration (EC50) against SARS-CoV at 1.7 µM, showcasing their potential as antiviral agents .

4. Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects, particularly in models of acute inflammation. It has shown comparable efficacy to established anti-inflammatory drugs like diclofenac sodium.

Case Study:
In carrageenan-induced paw edema models in rats, this compound exhibited significant reduction in inflammation markers, suggesting its potential for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of Ethyl thieno[2,3-D]thiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Reactivity and Stability

  • Nucleophilic Substitution: Ethyl thieno[2,3-d]thiazole-2-carboxylate undergoes smooth reactions with thiols (e.g., methyl 2-sulfanylacetate) under mild conditions , contrasting with pyrimidinones, which require harsh cyclization agents like POCl₃ .

Industrial and Pharmacological Potential

  • Drug Discovery: Thiazole cores are prioritized for their bioavailability and target selectivity . This compound’s ester group enhances solubility, a critical advantage over less polar analogs like benzodioxine-thiadiazoles .
  • Scalability: The one-pot synthesis of dihydrothiazoles and high-yield protocols for thieno-thiazoles suggest feasible industrial scale-up compared to low-yield Gewald reactions .

Biological Activity

Ethyl thieno[2,3-D]thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a thiazole ring fused with a thiophene moiety, which contributes to its pharmacological potential. The structural formula can be represented as follows:

C9H7NO2S\text{C}_9\text{H}_7\text{N}\text{O}_2\text{S}

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance:

  • Cytotoxicity Assays : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). One study reported an IC50 value of 1.95 μM against specific cancer lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically, compounds targeting the Epidermal Growth Factor Receptor (EGFR) have shown promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that certain derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC of 900.6 µg/mL against Mycobacterium tuberculosis .
  • Fungal Activity : In vitro tests have revealed moderate antifungal activity against strains such as Candida albicans and Pseudomonas aeruginosa, although some derivatives exhibited minimal effects .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various models:

  • Carrageenan-Induced Edema Model : In animal models, compounds derived from this scaffold have shown efficacy comparable to diclofenac sodium in reducing paw edema, indicating significant anti-inflammatory effects .

Table 1: Summary of Biological Activities

Activity TypeCell Line / OrganismIC50 / MIC ValueReference
AnticancerMCF-71.95 μM
AntibacterialMycobacterium tuberculosis900.6 µg/mL
AntifungalCandida albicansModerate Activity
Anti-inflammatoryCarrageenan-induced edema in ratsComparable to Diclofenac

Notable Research Findings

  • A study highlighted the synthesis of novel derivatives that exhibited enhanced anticancer activity through targeted inhibition of kinases such as EGFR and VEGFR-2 .
  • Another research effort focused on the molecular docking studies which predicted strong binding affinities to target receptors involved in cancer progression, further validating the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl thieno[2,3-d]thiazole-2-carboxylate derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting from precursors like ethyl 2-amino-thiophene carboxylates. For example, reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-thiophene carbonyl chloride forms intermediates that cyclize under acidic conditions to yield thieno-thiazole derivatives . Alternative routes include condensation of substituted amines with carbonyl chlorides in ethanol under reflux, followed by solvent evaporation and purification . Key reagents include glacial acetic acid as a catalyst and thiourea for thiazole ring formation .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons in thiophene rings at δ 6.8–7.5 ppm) and heteronuclear correlations .
  • IR Spectroscopy : Identify functional groups like ester carbonyls (~1700 cm⁻¹) and thiazole C=N stretches (~1650 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with thieno-thiazole scaffolds .

Q. What preliminary biological screening methods are used for these compounds?

  • Methodological Answer : Initial screening involves:

  • Antimicrobial Assays : Agar diffusion or microdilution methods against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess growth inhibition .
  • Solubility Studies : Use polar solvents (DMSO, ethanol) to determine compound stability in biological buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thieno-thiazole synthesis?

  • Methodological Answer : Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, reducing side reactions .
  • Catalyst Screening : Substituting glacial acetic acid with p-toluenesulfonic acid (PTSA) improves cyclization rates .
  • Temperature Control : Reflux at 80–100°C for 4–6 hours balances yield and decomposition risks .
  • Purification Techniques : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates high-purity products .

Q. What strategies resolve contradictory biological activity data between structurally similar derivatives?

  • Methodological Answer :

  • Comparative SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups on thiazole rings enhance antimicrobial activity) .
  • Dose-Response Curves : Validate activity trends across multiple concentrations to rule out assay variability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Halogenation : Introducing chlorine/fluorine at the thiophene 5-position increases lipophilicity, enhancing membrane permeability in antimicrobial assays .
  • Alkoxy Side Chains : Methoxy or ethoxy groups improve solubility but may reduce cytotoxicity by steric hindrance .
  • Heterocycle Fusion : Condensing thieno-thiazoles with pyrimidine rings (e.g., via acid-mediated cyclocondensation) broadens biological activity .

Q. What methodologies are used to analyze degradation pathways of thieno-thiazole derivatives under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose compounds to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, followed by HPLC-MS to identify degradation products (e.g., sulfoxide formation) .
  • Aerobic Oxidation Monitoring : Track spontaneous oxidation of ester groups using TLC and UV-Vis spectroscopy .

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